PF-543

Content Navigation

CAS Number

Product Name

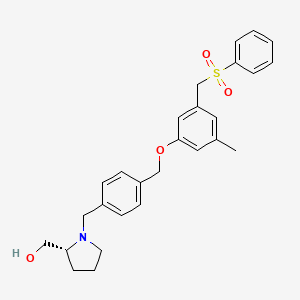

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sphingosine Kinase 1 Selective Inhibitor; structure in first source

Comprehensive Technical Guide: PF-543 as a Sphingosine Kinase 1 Inhibitor

Introduction to PF-543 and Sphingosine Kinase 1 Inhibition

Sphingosine kinase 1 (SPHK1) represents a critical enzymatic regulator in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This conversion establishes a crucial balance between pro-apoptotic ceramides and sphingosine versus pro-survival S1P, a lipid mediator that promotes cell proliferation, survival, and migration through both intracellular actions and binding to five specific G protein-coupled receptors (S1PR1-5). The This compound compound, developed by Pfizer, currently stands as the most potent SPHK1 inhibitor reported to date, exhibiting a Ki of 4.3-14 nM and demonstrating over 100-fold selectivity for SPHK1 over the closely related isoform SPHK2. This exceptional potency and selectivity profile has established this compound as an invaluable research tool for interrogating SPHK1 biology and exploring the therapeutic potential of SPHK1 inhibition across diverse disease contexts [1] [2].

The sphingolipid rheostat concept positions the dynamic balance between ceramide/sphingosine and S1P as a fundamental determinant of cellular fate, with shifts toward S1P driving proliferative and survival pathways frequently hijacked in pathological states. This compound's mechanism of action directly targets this rheostat, effectively inhibiting S1P production while concurrently allowing accumulation of pro-apoptotic sphingosine precursors. This comprehensive technical guide will examine this compound's mechanism of action from molecular to physiological levels, detail its therapeutic applications across disease models, and provide methodologies for experimental assessment of its activity, serving as an essential resource for researchers and drug development professionals working in the sphingolipid field [3].

Molecular Mechanism of Action

Structural Basis of SPHK1 Inhibition

The molecular mechanism of this compound inhibition has been elucidated through X-ray crystallography studies resolving the structure of SPHK1 in complex with this compound at 1.8 Å resolution. This high-resolution structural analysis reveals that this compound binds within the fully enclosed lipid binding pocket located in the C-terminal domain of SPHK1, adopting a bent conformation that closely mimics the natural sphingosine substrate but with critical modifications that enhance its inhibitory properties. The structural analysis identifies three key molecular interactions responsible for this compound's exceptional binding affinity and inhibitory activity [1]:

The terminal phenyl ring of this compound occupies a hydrophobic subpocket formed by residues Phe374, Leu347, Leu354, and Leu405, creating extensive van der Waals contacts that anchor the inhibitor firmly within the binding site.

The (R)-2-(hydroxymethyl)-pyrrolidine head group positions itself adjacent to the ATP γ-phosphate binding site, forming dual hydrogen bonds with the side chain of Asp264, a residue critically involved in natural sphingosine recognition and catalysis.

The central methyl-substituted aromatic ring establishes favorable edge-on interactions with the side chains of Phe259 and Phe389, while its methyl substituent packs tightly against Leu385 and Leu286, providing additional binding energy.

Interestingly, despite its overall structural similarity to sphingosine, the specific orientation of this compound's head group necessitates a 180-degree rotation to adopt a substrate-compatible position for phosphorylation, explaining why this compound functions primarily as an inhibitor with only weak substrate activity. This rotational requirement breaks the essential hydrogen bonds with Asp264, creating a signficant energy barrier that limits catalytic conversion while maintaining high-affinity binding [1].

Selectivity Determinants and Isoform Differentiation

The structural basis for this compound's selectivity profile emerges from key differences in the lipid-binding pockets of SPHK1 versus SPHK2. Three residue variations between the isoforms significantly impact inhibitor binding: Phe374 in SPHK1 is replaced by Cys in SPHK2, Ile260 becomes Val, and Met358 becomes Leu. Collectively, these substitutions create a more spacious binding pocket in SPHK2 that reduces binding affinity for this compound. The Phe374 to Cys substitution appears particularly significant, as the bulky phenyl ring in SPHK1 creates optimal hydrophobic contacts with this compound's terminal phenyl group that cannot be maintained with the smaller cysteine residue in SPHK2. This selectivity mechanism explains the observed >100-fold preference for SPHK1 over SPHK2, making this compound an exceptionally useful tool for discriminating SPHK1-specific functions in complex biological systems [1].

Table 1: Key Molecular Interactions Between this compound and SPHK1

| This compound Structural Element | Interacting SPHK1 Residues | Type of Interaction |

|---|---|---|

| Terminal phenyl ring | Phe374, Leu347, Leu354, Leu405 | Hydrophobic interactions, van der Waals forces |

| (R)-2-(hydroxymethyl)-pyrrolidine | Asp264 | Dual hydrogen bonds (nitrogen and hydroxyl) |

| Central methyl-substituted aromatic ring | Phe259, Phe389 | Edge-on aromatic interactions |

| Methyl substituent | Leu385, Leu286 | Hydrophobic packing |

Therapeutic Applications and Efficacy Profiles

Anticancer Effects Across Tumor Types

This compound demonstrates differential cytotoxic activity across various cancer models, with efficacy influenced by cellular context, SPHK1 expression levels, and compensatory mechanisms. In head and neck squamous cell carcinoma (SCC), this compound treatment significantly reduces cell viability in a time- and dose-dependent manner, with 25 μM concentration decreasing viable cells to approximately 20-27% of control levels after 72 hours. The cell death mechanism involves both apoptosis and necrosis, as demonstrated by flow cytometry with Annexin V/PI staining, showing populations in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Additionally, this compound induces substantial autophagy activation in SCC cells, characterized by LC3-I to LC3-II conversion and granular cytoplasmic LC3 accumulation. This autophagic response appears to serve a protective function, as pharmacological inhibition of autophagy with wortmannin, 3-methyladenine, or bafilomycin A1 significantly enhances this compound-induced cell death [3].

In non-small cell lung cancer (NSCLC) models, this compound itself demonstrates somewhat limited anticancer activity despite potent enzyme inhibition, likely due to compensatory sphingosine accumulation and metabolic stability issues. However, structural derivatives of this compound designed with piperidine head groups and bulky tail modifications show markedly improved efficacy, significantly increasing apoptosis in NSCLC cells and inhibiting tumor formation in xenograft models. These derivatives maintain potent inhibition of both SPHK1 and SPHK2 activity, reduce S1P production, and demonstrate superior metabolic stability compared to the parent compound. The enhanced anticancer activity of these derivatives confirms that the cytotoxic effects are SPHK-dependent, as demonstrated through siRNA knockdown experiments [4] [5].

Antifibrotic Activities in Organ Systems

This compound demonstrates compelling antifibrotic efficacy in diverse fibrotic disease models. In liver fibrosis induced in rat models through CCl₄ administration or combined high-fat emulsion (HFE) and CCl₄ exposure, this compound treatment significantly reduces fibrosis area by day 7 of intervention. This therapeutic effect correlates with inhibited autophagy, as evidenced by reduced autophagosome formation on electron microscopy and decreased expression of autophagy-related genes (Atg5, Atg12, Becn1). The correlation analysis reveals strong positive relationships between SphK1 expression and autophagy markers (r=0.498-0.603), while autophagy markers show negative correlations with fibrosis area (r=-0.632 to -0.715), suggesting an interconnected regulatory network wherein this compound modulates both autophagic and fibrotic processes [6].

In pulmonary arterial hypertension (PAH) models, this compound administration significantly reduces right ventricular hypertrophy in hypoxic mice, associated with marked decreases in cardiomyocyte apoptosis. The cardioprotective mechanism involves reduced expression of pro-apoptotic p53 and increased expression of the antioxidant transcription factor Nrf-2. Interestingly, this compound does not significantly affect pulmonary vascular remodeling in this model, indicating distinct pathway dependencies in cardiac versus vascular compartments. The specificity of this effect to SPHK1 inhibition is confirmed through comparison with RB-005, a dual SPHK1/ceramide synthase inhibitor that fails to reduce hypertrophy, suggesting that concurrent ceramide synthase inhibition may counterbalance the benefits of SPHK1 inhibition [2] [7].

Table 2: Therapeutic Efficacy of this compound in Disease Models

| Disease Model | Key Efficacy Findings | Proposed Mechanisms |

|---|---|---|

| Head and Neck Squamous Cell Carcinoma | Dose-dependent reduction in viability (IC₅₀ ~25 μM); Induction of apoptosis and necrosis | S1P reduction; Ceramide/sphingosine accumulation; ROS generation; Autophagy induction |

| Non-Small Cell Lung Cancer (NSCLC) | Moderate direct efficacy; Enhanced activity with structural derivatives | SPHK1/2 inhibition; S1P reduction; Apoptosis induction |

| Liver Fibrosis | Significant reduction in fibrosis area by day 7 | Autophagy inhibition; Reduced expression of fibrotic markers (α-SMA, TGF-β, Col1a1) |

| Pulmonary Arterial Hypertension | Reduced right ventricular hypertrophy; No effect on vascular remodeling | Reduced cardiomyocyte apoptosis; ↓p53; ↑Nrf-2 expression |

Experimental Protocols and Assessment Methodologies

In Vitro SPHK Activity and Cell Viability Assays

Standardized protocols for evaluating this compound activity in cellular systems provide essential frameworks for reproducible research. For cell viability assessment, the MTT or EZ-CYTOX assays are typically employed with cells plated in 96-well plates at densities of 3×10³ cells/well, treated with this compound across a concentration range (1-50 μM) for 24-72 hours, followed by absorbance measurement at 450 nm. To evaluate cell death mechanisms, flow cytometry with FITC-Annexin V and propidium iodide staining reliably distinguishes apoptotic and necrotic populations, with Annexin V+/PI- cells indicating early apoptosis and Annexin V+/PI+ cells representing late apoptosis or necrosis [4] [3].

For autophagy assessment, multiple complementary approaches provide comprehensive evaluation. Immunofluorescence staining for LC3 reveals characteristic granular accumulation associated with autophagosome formation, while immunoblot analysis detects the conversion from LC3-I to LC3-II, a hallmark of autophagy activation. Pharmacological inhibition with established autophagy modifiers (wortmannin, 3-methyladenine, bafilomycin A1) confirms autophagy involvement and helps determine its functional role in cell fate decisions. SPHK enzymatic activity can be directly measured using radiolabeled or mass spectrometry-based assays that quantify sphingosine phosphorylation, with this compound demonstrating its characteristic nM potency in these systems [3].

In Vivo Animal Model Dosing and Evaluation

Animal studies with this compound employ various administration routes including intraperitoneal injection and intravenous administration, with doses typically ranging from 10-30 mg/kg. Pharmacokinetic analyses reveal that this compound concentration in blood can be quantitatively determined using LC-MS/MS methods with transitions of 466 → 448 and 466 → 223 for this compound, and chlorpromazine as an internal standard (319 → 86, 319 → 58). For disease model evaluation, histopathological assessment remains crucial, with Masson's trichrome and Sirius red staining providing quantitative measures of fibrosis area, while electron microscopy enables ultrastructural examination of autophagosome formation [6] [2].

In liver fibrosis models, this compound intervention typically occurs after disease establishment, with tissue collection at multiple timepoints (days 1, 7, 14) to monitor dynamic responses. Molecular analyses include real-time PCR quantification of fibrotic markers (α-SMA, TGF-β, Col1a1) and autophagy-related genes (Atg5, Atg12, Becn1, Map1lc3a), complemented by Western blot for protein-level confirmation. In cancer xenograft models, this compound and its derivatives are administered to immunocompromised mice bearing human tumor implants, with tumor volume monitoring and end-point analysis of tumor weight and proliferation markers providing efficacy readouts [4] [6].

Signaling Pathway and Experimental Workflow Visualization

The molecular and cellular effects of this compound within the sphingolipid signaling network and experimental approaches for its evaluation can be visualized through the following pathway diagram:

Schematic of this compound's mechanism within sphingolipid signaling and assessment methods. The diagram illustrates how this compound inhibition of SPHK1 shifts the sphingolipid rheostat toward pro-apoptotic ceramide/sphingosine while reducing pro-survival S1P, resulting in complex cellular responses measurable through specific experimental approaches.

Limitations and Future Directions

Despite its exceptional potency as an SPHK1 inhibitor, this compound faces several limitations that impact its therapeutic translation and utility as a chemical probe. The compound demonstrates relatively low metabolic stability in physiological systems, limiting its exposure and duration of action in vivo. Additionally, while this compound induces significant S1P reduction across multiple cell types, its direct anticancer efficacy is variable and often modest compared to its potent enzyme inhibition, potentially reflecting compensatory mechanisms including sphingosine accumulation, SPHK2 activity, or alternative survival pathways. These limitations have motivated developing structural derivatives with improved pharmaceutical properties [4] [5].

Future directions for this compound optimization and application include:

Structural modifications to improve metabolic stability while maintaining potency, particularly through piperidine head group substitutions and bulky tail structures that enhance anticancer activity.

Combination therapy approaches that leverage this compound's mechanism with conventional chemotherapeutics or targeted agents to overcome resistance and enhance efficacy.

Expanded investigation in fibrotic diseases where this compound has shown promising activity, particularly with improved derivative compounds.

Isoform-specific inhibitor development building on the structural insights from this compound binding to create highly selective SPHK2 inhibitors, which remain limited.

The continued refinement of SPHK inhibitors based on the this compound scaffold holds significant promise for targeting the sphingolipid pathway in human diseases, with particular potential in cancer, fibrosis, and cardiovascular conditions where sphingolipid signaling dysregulation has been firmly established [1] [4] [5].

Conclusion

References

- 1. Crystal Structure of Sphingosine Kinase 1 with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the sphingosine kinase 1 selective inhibitor, PF- ... [pmc.ncbi.nlm.nih.gov]

- 3. Induction of autophagy by sphingosine kinase 1 inhibitor ... [nature.com]

- 4. Novel Dimer Derivatives of this compound as Potential Antitumor ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound的新型二聚体衍生物作为治疗非小细胞肺癌的潜在抗 ... [suppr.wilddata.cn]

- 6. 鞘氨醇激酶1(Sphk1)抑制剂在肝纤维化大鼠模型中的作用机制 [lcgdbzz.org]

- 7. Effect of the sphingosine kinase 1 selective inhibitor, PF ... [sciencedirect.com]

Mechanism of Action and Structural Insight

PF-543 acts as a substrate-competitive inhibitor, meaning it binds to the same site on the SPHK1 enzyme as its natural substrate, sphingosine [1].

- Molecular Mimicry: The crystal structure of SPHK1 bound to this compound reveals that the inhibitor adopts a bent conformation that mimics the shape of sphingosine [1].

- Key Binding Interactions: Its polar (R)-2-(hydroxymethyl)-pyrrolidine headgroup forms hydrogen bonds with a critical aspartate residue (Asp264) in the enzyme's active site. Meanwhile, its lipophilic tail occupies a hydrophobic pocket, with the interaction against Phe374 being a major contributor to its high affinity and selectivity over SPHK2 (which has a cysteine residue at this position) [1].

- Weak Substrate Activity: Interestingly, this compound can be phosphorylated by SPHK1 at a very low rate. Structural analysis suggests that for this to happen, its headgroup would need to rotate 180 degrees, breaking the favorable hydrogen bonds with Asp264, which explains its weak substrate activity [1].

Key Experimental Applications & Protocols

This compound is a valuable tool for probing the biological roles of SPHK1. The table below outlines its application in common research contexts.

| Research Context | Experimental Model | Typical this compound Concentration/Dose | Key Readouts & Observations |

|---|---|---|---|

| In Vitro Cancer Cytotoxicity | Head & neck squamous cell carcinoma (SCC) cells [2] | 25 µM | Time- and dose-dependent decrease in cell viability; induction of apoptosis, necrosis, and pro-survival autophagy [2] |

| In Vitro Mechanism & Sensitization | Non-small cell lung cancer (NSCLC) cells [3] | Not specified | Reduced phosphorylation of EGFR; enhanced anti-proliferative effect of gefitinib [3] |

| In Vitro Re-sensitization | TRAIL-resistant colorectal cancer cells [4] | Not specified | Synergistic induction of mitochondrial apoptosis; suppression of SPHK1/S1PR1/STAT3 axis; reversal of EMT [4] |

| In Vivo Efficacy | HCT-116 colorectal cancer xenograft model [5] | Administered to mice (specific dose not detailed in results) | Tumor shrinkage and increased survival without apparent toxicity [5] |

The following diagram illustrates a typical experimental workflow for using this compound in in vitro cancer studies, based on protocols from the search results:

Typical in vitro workflow for this compound application in cancer research.

Research Implications and Limitations

While this compound is an indispensable research tool, its properties inform both its application and the development of future inhibitors.

- Research Implications: Studies using this compound have solidified SPHK1 as a promising therapeutic target. It has demonstrated that inhibiting SPHK1 can not only directly kill cancer cells but also reverse acquired drug resistance, suppress pro-metastatic pathways, and synergize with existing targeted therapies [3] [4].

- Key Limitations for Translation: A primary factor limiting the clinical translation of this compound is its poor bioavailability and rapid metabolic clearance in vivo [4]. Furthermore, its weak substrate activity, while not typically impacting its use as an inhibitor, is an unconventional property for a drug candidate [1]. These limitations highlight the need for next-generation SPHK1 inhibitors with improved drug-like properties.

Visualizing Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are largely mediated through its inhibition of the SPHK1/S1P signaling axis. The diagram below summarizes the core pathway and its downstream effects as revealed in the research.

Core signaling pathway and key research effects of this compound inhibition. The diagrams and tables provided should serve as a solid foundation for your technical guide. The search results indicate that research is highly active, particularly in exploring combination therapies and understanding resistance mechanisms across various cancer types [3] [4] [6].

References

- 1. Crystal Structure of Sphingosine Kinase 1 with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of autophagy by sphingosine kinase 1 - inhibitor in... PF 543 [nature.com]

- 3. The suppression of the SPHK1/S1P/S1PR3 signaling ... [sciencedirect.com]

- 4. Hot on the TRAIL: Targeting SPHK1 in Colorectal Cancer [link.springer.com]

- 5. Discovery of Sphingosine Kinase Inhibition by Modified ... [pmc.ncbi.nlm.nih.gov]

- 6. SPHK1 promotes bladder cancer metastasis via PD-L2/c ... [nature.com]

Comprehensive Technical Guide: PF-543 and S1P Pathway Regulation in Disease and Therapeutics

Introduction to PF-543 and the S1P Signaling Pathway

This compound, also known as [(2R,3S,4E)-N-methyl-5-(4-pentylphenyl)-2-aminopent-4-ene-1,3-diol], is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1), the enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a bioactive lipid mediator that functions both as an intracellular second messenger and as an extracellular ligand for a family of five G-protein-coupled receptors (S1PR1-5). The SPHK1/S1P axis has emerged as a critical signaling pathway regulating diverse physiological and pathological processes, including cancer progression, inflammatory responses, vascular integrity, and fibrosis. This compound exhibits an exceptional potency with an IC50 of 2 nM and a Ki of 3.6 nM for SPHK1 inhibition, and demonstrates >100-fold selectivity for SPHK1 over SPHK2, making it an invaluable research tool and a promising therapeutic agent [1].

The sphingolipid rheostat concept positions S1P in dynamic balance with ceramide and sphingosine, where the relative levels of these sphingolipids determine cell fate. While ceramide typically promotes apoptosis and growth inhibition, S1P enhances cell survival, proliferation, and migration. SPHK1 serves as a key regulatory enzyme in this balance, and its overexpression has been documented in numerous pathological conditions. This compound-mediated inhibition of SPHK1 consequently shifts this balance toward accumulation of ceramide and sphingosine while reducing S1P levels, thereby modulating downstream signaling pathways and cellular responses [2] [3].

Mechanism of Action and Pathway Regulation

Biochemical Inhibition and Direct Effects

This compound functions as a competitive antagonist that binds reversibly to the sphingosine-binding pocket of SPHK1, effectively preventing the enzyme from accessing its substrate. This inhibition results in dose-dependent reduction of intracellular S1P levels, which has been experimentally validated across multiple cell types and model systems. The immediate biochemical consequence of SPHK1 inhibition is the accumulation of sphingosine, which can be subsequently converted back to ceramide via ceramide synthase. This shift in the sphingolipid balance has profound effects on cellular signaling and fate decisions, ultimately influencing processes ranging from apoptosis to inflammatory responses [4] [1].

The specificity of this compound for SPHK1 over SPHK2 is particularly important therapeutically, as these two isoforms often have opposing functions in cellular regulation. While SPHK1 is primarily associated with pro-survival signaling and is upregulated in various diseases, SPHK2 has been linked to growth arrest and apoptosis in certain contexts. The selective inhibition profile of this compound enables precise targeting of the SPHK1-specific branch of S1P signaling without interfering with SPHK2-mediated functions, making it a valuable tool for dissecting the distinct roles of these enzymes in pathophysiology [1].

Regulation of Downstream Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of several critical signaling cascades downstream of SPHK1 inhibition:

STAT3 Pathway Modulation: In TRAIL-resistant colorectal cancer cells, this compound inhibits the SPHK1/S1PR1/STAT3 axis, resulting in downregulation of survival signals and enhanced apoptotic susceptibility. This pathway modulation increases expression of death receptors DR4 and DR5 while decreasing decoy receptor DcR1, thereby restoring TRAIL-mediated apoptosis [5].

ERK1/2 and NF-κB Signaling: this compound suppresses pro-inflammatory signaling through inhibition of ERK1/2 and NF-κB pathways. In intracerebral hemorrhage models, this inhibition protects blood-brain barrier integrity by reducing NLRP3-mediated endothelial cell pyroptosis, a specific form of inflammatory cell death [1].

Angiogenic Regulation: Through inhibition of SPHK1 in tumor and endothelial cells, this compound disrupts VEGFA expression and impairs angiogenic signaling, thereby inhibiting tumor neovascularization. Additionally, it modulates macrophage polarization by reducing M2-like phenotypes in the tumor microenvironment through interference with MIF-CD74/CD44 signaling [3].

The following diagram illustrates the core SPHK1/S1P signaling pathway and the points of intervention by this compound:

Core SPHK1/S1P signaling pathway and this compound inhibition points.

Therapeutic Applications and Efficacy

Oncology Applications

The anti-neoplastic properties of this compound have been extensively investigated across various cancer models, with particularly promising results in colorectal cancer (CRC). In TRAIL-resistant HCT116-TR colorectal cancer cells, this compound combined with TRAIL demonstrated synergistic cytotoxicity, overcoming acquired resistance through multiple mechanisms. The combination treatment significantly enhanced mitochondrial apoptosis activation, as evidenced by increased Bax/Bcl-2 ratio, cytochrome c release, and caspase-3/9 activation. Additionally, this compound effectively suppressed cancer stemness by reducing tumorsphere formation and downregulating stemness markers (Nanog, Oct4, Sox2), while simultaneously inhibiting epithelial-mesenchymal transition (EMT) and metastatic potential through modulation of E-cadherin, N-cadherin, and vimentin expression [5].

In the tumor microenvironment, this compound disrupts critical pro-tumorigenic communication networks. Single-cell RNA sequencing analysis revealed that this compound-mediated SPHK1 inhibition impairs S1P-MIF signaling between epithelial cells and macrophages, resulting in reduced M2-like macrophage polarization and decreased angiogenic capacity. This mechanism was further validated by spatial transcriptomics showing colocalization of SPHK1-high epithelial cells with M2-like macrophages in human CRC specimens. Functionally, this compound treatment significantly suppressed VEGFA expression in both tumor cells and macrophages, leading to impaired tube formation in endothelial cell co-culture assays [3].

Neurological Disorders

The neuroprotective potential of this compound has been demonstrated in models of intracerebral hemorrhage (ICH), where it significantly preserves blood-brain barrier (BBB) integrity. Following ICH, SPHK1 expression is markedly upregulated in peri-hematomal endothelial cells, correlating with increased BBB permeability. This compound treatment (1.5 mg/kg, administered intraperitoneally once daily for 3 days) attenuated BBB leakage by approximately 40-50% as measured by Evans blue extravasation, reduced hematoma volume by 35%, and significantly improved neurological outcomes in mice. Mechanistically, this protection involves preservation of tight junction proteins (claudin-5, occludin, ZO-1), suppression of endothelial transcytosis, and inhibition of NLRP3-mediated pyroptosis via the ERK1/2 signaling pathway [1].

Beyond acute brain injury, this compound modulates neural repair processes by influencing glial cell plasticity. In retinal regeneration models, this compound enhanced the formation of Müller glia-derived progenitor cells (MGPCs) following damage, suggesting that S1P signaling normally constrains this neurogenic potential. Inhibition of SPHK1 with this compound stimulated MGPC proliferation and enhanced neuronal differentiation of their progeny, indicating that this compound may promote regenerative responses in neural tissues by overcoming S1P-mediated inhibition of glial reprogramming [6].

Cardiovascular and Other Applications

In pulmonary arterial hypertension (PAH), this compound demonstrated striking cardioprotective effects without significantly affecting vascular remodeling. In hypoxic mouse models of PAH, this compound treatment (10 mg/kg daily) reduced right ventricular hypertrophy by approximately 30% and decreased cardiomyocyte apoptosis. These beneficial cardiac effects were associated with reduced PARP processing, decreased p53 expression, and increased expression of the antioxidant transcription factor Nrf-2. Interestingly, concurrent inhibition of ceramide synthase appeared to nullify the benefits of SPHK1 inhibition, suggesting that the cardioprotective effects of this compound may depend on ceramide redirection rather than simply S1P reduction [4].

The anti-inflammatory and anti-fibrotic properties of this compound have been documented across multiple disease models, though these applications are less characterized than its oncological and neurological uses. This compound consistently demonstrates disease-modifying effects in preclinical models, supporting its potential as a broad-spectrum therapeutic agent targeting pathological SPHK1/S1P signaling across diverse conditions [2].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Activity

Cell viability and apoptotic assays represent fundamental approaches for evaluating this compound efficacy in cancer models. The MTT assay is commonly employed to assess cell viability following this compound treatment, typically across a concentration range of 5-20 μM, either alone or in combination with other agents like TRAIL (50-100 ng/mL). For apoptosis detection, annexin V/propidium iodide staining followed by flow cytometry provides quantitative assessment of apoptotic populations. In TRAIL-resistant colorectal cancer cells, the combination of this compound (10 μM) with TRAIL (100 ng/mL) for 24 hours typically induces apoptosis in 40-60% of cells, compared to <10% with either agent alone [5].

Cancer stemness and metastatic potential are evaluated through specialized functional assays. Tumorsphere formation assays are performed in low-attachment plates with serum-free media supplemented with B27, EGF, and bFGF, with this compound treatment (5-10 μM) typically reducing sphere formation efficiency by 50-70% after 7-10 days. Migration and invasion capacity are assessed using wound healing assays (for 2D migration) and Matrigel-coated Transwell chambers (for 3D invasion), with this compound treatment (10 μM) typically inhibiting migration by 60-80% and invasion by 70-85% compared to controls after 24-48 hours. Western blot analysis of EMT markers (E-cadherin, N-cadherin, vimentin, snail) and stemness factors (Nanog, Oct4, Sox2) provides molecular validation of these phenotypic changes [5].

In Vivo Administration and Evaluation

Animal dosing protocols for this compound vary by disease model but typically involve intraperitoneal administration. In intracerebral hemorrhage studies, this compound is administered at 1.5 mg/kg intraperitoneally once daily for 3 consecutive days, beginning shortly after injury induction. For cancer models, doses typically range from 5-10 mg/kg administered daily or every other day for the duration of the study. In pulmonary hypertension models, 10 mg/kg this compound is administered daily for 3 weeks during hypoxic exposure. Pharmacokinetic studies indicate that this compound reaches peak blood concentration within 15-30 minutes after intravenous administration (10-30 mg/kg) and maintains detectable levels for up to 6 hours [4] [1].

Efficacy assessment methodologies differ according to the disease model. In neurological studies, blood-brain barrier integrity is evaluated using Evans blue (4 mL/kg of 2% solution) or horseradish peroxidase extravasation, followed by spectrophotometric quantification or microscopic analysis. Hematoma volume is measured using T2-weighted MRI or brain section photography with image analysis software. In cancer models, tumor growth is monitored by caliper measurements or bioluminescent imaging, while metastasis is quantified through ex vivo examination of target organs. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is widely employed across models to assess apoptotic cells in tissue sections [5] [1].

The following diagram illustrates the mechanism of this compound in overcoming TRAIL resistance in colorectal cancer cells:

This compound mechanism for overcoming TRAIL resistance in colorectal cancer.

Quantitative Data Summary

Table 1: Therapeutic Efficacy of this compound Across Disease Models

| Disease Model | Dosing Regimen | Key Efficacy Metrics | Results | Citation |

|---|---|---|---|---|

| TRAIL-Resistant Colorectal Cancer | 10 μM this compound + 100 ng/mL TRAIL (in vitro) | Apoptotic cell death | 40-60% apoptosis (synergistic effect) | [5] |

| Tumorsphere formation | 50-70% reduction | [5] | ||

| Cell invasion | 70-85% inhibition | [5] | ||

| Intracerebral Hemorrhage | 1.5 mg/kg IP daily for 3 days | BBB leakage (Evans blue) | ~40-50% reduction | [1] |

| Hematoma volume | ~35% reduction | [1] | ||

| Neurological function | Significant improvement | [1] | ||

| Pulmonary Arterial Hypertension | 10 mg/kg daily for 3 weeks | Right ventricular hypertrophy | ~30% reduction | [4] |

| Cardiomyocyte apoptosis | Significant reduction | [4] |

Table 2: Molecular Effects of this compound Treatment

| Target Pathway | Effect of this compound | Functional Consequence | Experimental Evidence | |-------------------|---------------------|---------------------------|---------------------------| | SPHK1/S1P/S1PR1/STAT3 | Inhibition | Restored TRAIL sensitivity, increased DR5 expression | Western blot, flow cytometry | [5] | | Mitochondrial Apoptosis | Activation | Increased Bax/Bcl-2 ratio, cytochrome c release | Western blot, caspase activity assays | [5] | | EMT Markers | E-cadherin ↑; N-cadherin, vimentin ↓ | Reduced metastatic potential | Western blot, immunofluorescence | [5] | | NLRP3 Inflammasome | Inhibition | Reduced endothelial pyroptosis, BBB protection | Western blot, immunohistochemistry | [1] | | VEGFA Expression | Downregulation | Impaired angiogenesis | ELISA, tube formation assays | [3] | | Macrophage Polarization | Reduced M2-like phenotype | Improved anti-tumor immunity | Flow cytometry, scRNA-seq | [3] |

Discussion and Future Perspectives

The accumulated evidence positions This compound as a promising therapeutic candidate targeting the SPHK1/S1P axis across multiple disease domains. Its pleiotropic mechanisms of action—encompassing apoptosis induction, stemness suppression, metastasis inhibition, inflammation modulation, and barrier protection—reflect the fundamental role of SPHK1/S1P signaling in pathophysiology. The consistent demonstration of efficacy in preclinical models across neurological, oncological, and cardiovascular conditions underscores the therapeutic potential of targeted SPHK1 inhibition [5] [4] [1].

Several challenges and future directions warrant consideration in the translational development of this compound and related SPHK1 inhibitors. The context-dependent functions of SPHK1 and S1P signaling necessitate careful patient stratification and appropriate timing of intervention. In retinal regeneration models, for instance, S1P signaling must be inhibited to generate progenitor cells but may be required at later stages for proper differentiation [6]. Additionally, tissue-specific delivery approaches may enhance the therapeutic index of this compound, particularly for chronic conditions requiring prolonged inhibition. The development of combination strategies with conventional therapeutics, such as the demonstrated synergy with TRAIL in resistant cancers, represents a particularly promising avenue to enhance efficacy while potentially reducing side effects [5].

References

- 1. Sphk1/S1P pathway promotes blood-brain barrier ... [nature.com]

- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, ... [sciencedirect.com]

- 3. Sphingosine-1-phosphate stimulates colorectal cancer ... [frontiersin.org]

- 4. Effect of the sphingosine kinase 1 selective inhibitor, PF- ... [pmc.ncbi.nlm.nih.gov]

- 5. The Combination of this compound and TRAIL Effectively Induces ... [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate signaling regulates the ability of ... [elifesciences.org]

Mechanism of Action & Structural Insights

PF-543 competes with the substrate sphingosine in the lipid-binding pocket of SPHK1. The diagram below illustrates its mechanism and the sphingolipid metabolic pathway.

- Molecular Binding: The crystal structure of the SPHK1-PF-543 complex reveals that this compound binds in a bent conformation within a fully enclosed hydrophobic pocket of SPHK1, mimicking the natural substrate sphingosine but with a rotated head group [1]. Key interactions include hydrogen bonds from its pyrrolidine nitrogen and hydroxyl group to Asp264 on SPHK1, and hydrophobic packing of its terminal phenyl ring against residues like Phe374 [1].

- Sphingolipid Rheostat: this compound operates on the "sphingolipid rheostat" concept. By potently inhibiting SPHK1, it blocks the conversion of sphingosine to S1P. This causes cellular sphingosine to accumulate, which can be re-converted by ceramide synthase (CerS) into ceramides, shifting the balance toward cell death [2] [3] [4].

Quantitative Data on Biological Effects

The biological impact of this compound is quantified through its effects on cell viability, sphingolipid levels, and disease models, as shown in the table below.

| Model/System | Observed Effect of this compound | Reported Concentration/Dose |

|---|---|---|

| LLC-PK1 Cells (Cytotoxicity) | 74% cell viability (vs. 96% with this compound) | 62.5 µM [2] |

| Mouse Hypoxic PAH Model | Reduced right ventricular hypertrophy (RVH) | In vivo administration [3] |

| LLC-PK1 Cells (Sphingolipids) | Activates SPT; increases cytotoxic ceramides via de novo pathway | Below 30.0 µM [2] |

| Triple-Negative Breast Cancer (TNBC) Study | Induced dose-dependent cell death in MDA-MB-231 cells | In vitro treatment [5] |

| Mouse Model of Ulcerative Colitis | Improved symptoms & pathology; reduced IL-1β, IL-6 | In vivo administration [2] |

Key Experimental Protocols

To study this compound, researchers employ specific biochemical and cell-based assays. Key methodologies from the search results include:

- SPHK Activity Assay: This is a primary method for determining the inhibitory potency (IC₅₀) of this compound [6]. The assay typically measures the conversion of a fluorescent or radiolabeled sphingosine substrate to S1P in the presence of ATP and the enzyme, with or without the inhibitor.

- Cell Viability/Cytotoxicity Assay: Compounds are tested on cells (e.g., LLC-PK1, A549, MDA-MB-231) over a range of concentrations. Viability is assessed using methods like CCK-8 after a set incubation period (e.g., 24 hours) to determine the compound's cytotoxic profile [2] [5].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for profiling sphingolipids. It is used to quantify absolute levels of various sphingolipid species (e.g., sphingosine, S1P, ceramides with different chain lengths) in cells or tissues after this compound treatment [2].

- In Vivo Disease Models: Studies often use well-established animal models. For example, a mouse model of hypoxic pulmonary arterial hypertension (PAH) involves placing mice in a hypobaric chamber for 3 weeks while administering this compound via intraperitoneal injection to assess its effects on cardiac and vascular remodeling [3].

Therapeutic Potential & Research Applications

This compound's ability to modulate the SPHK1/S1P axis gives it broad research and potential therapeutic applications.

- Anticancer Strategy: In Triple-Negable Breast Cancer (TNBC), sphingolipid metabolism was identified as a conserved pathway. Inhibiting it with this compound induced dose-dependent cell death, suggesting a strategy to overcome tumor heterogeneity [5]. Its derivative, Dthis compound, showed enhanced cytotoxicity by uniquely promoting ceramide accumulation via the de novo pathway, a mechanism not seen with the parent this compound [2].

- Antifibrotic & Anti-inflammatory Effects: this compound has shown benefits in models of lung and cardiac fibrosis by reducing mitochondrial ROS and the expression of fibrotic markers [2]. It also exhibits anti-inflammatory effects, as seen in a colitis model where it reduced pro-inflammatory cytokines [2].

Research Probes & Chemical Derivatives

This compound serves as a scaffold for chemical probes to study SPHK1 biology.

- BODIPY-PF-543: This fluorescent derivative has an IC₅₀ of 19.92 nM for SPHK1. Confocal microscopy confirms its cytosolic localization, matching SPHK1's primary site of action, making it useful for cellular imaging and localization studies [6].

- Dansyl-PF-543 (Dthis compound): Another fluorescent analog (IC₅₀ = 12.3 nM) used for fluorescent-based SPHK assays. It shares a nearly identical binding mode with SPHK1 as this compound [2].

This compound is a powerful tool for probing sphingolipid metabolism. Its high potency and selectivity make it invaluable for basic research, while its efficacy across diverse disease models highlights its potential as a therapeutic agent, particularly in overcoming challenges like cancer heterogeneity.

References

- 1. Crystal Structure of Sphingosine Kinase 1 with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Dansyl-Modified Sphingosine Kinase Inhibitor Dthis compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the sphingosine kinase 1 selective inhibitor, PF- ... [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conserved sphingolipid under transcriptomic diversity... metabolism [translational-medicine.biomedcentral.com]

- 6. Synthesis and Biological Evaluation of BODIPY- PF - 543 - PMC [pmc.ncbi.nlm.nih.gov]

PF-543 intracellular localization confocal microscopy

The Fluorescent Probe: DPF-543

To overcome the limitation of this compound's lack of intrinsic fluorescence, researchers have developed a modified probe. The key characteristics of this tool are summarized below.

| Feature | Description |

|---|---|

| Probe Name | Dthis compound (Dansyl-modified this compound) [1] |

| Modification | A 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore is attached to the this compound structure [1]. |

| Inhibitory Potency | Retains high potency with an IC₅₀ of 12.3 ± 2.5 nM against SphK1, comparable to the original this compound (IC₅₀ of 10.4 ± 3.2 nM) [1]. |

| Cellular Localization | Confocal microscopy confirms a primary cytosolic distribution, consistent with the known cytoplasmic localization of its target enzyme, SphK1 [1]. |

Experimental Protocol for Intracellular Localization

The following diagram and protocol outline the general workflow for using Dthis compound to visualize intracellular SphK1 distribution.

Experimental workflow for Dthis compound cellular imaging.

- Cell Culture: The protocol has been successfully demonstrated in various cell lines, including porcine kidney epithelial cells (LLC-PK1) and human myeloid cells (HL-60, THP-1) [1]. Culture cells on appropriate glass-bottom dishes for microscopy.

- Treatment and Staining: Treat the cells with Dthis compound. A concentration range of 1 to 10 µM is a common starting point, though the optimal dose should be determined empirically [1]. The original study on Dthis compound incubated cells with the probe for 30 minutes at 37°C, but incubation time may vary [1].

- Imaging: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated dye. Fix the cells (e.g., with 4% paraformaldehyde) and mount them for imaging. Dthis compound is excited by the UV-light range (~335 nm), and its emission is in the green-yellow spectrum (~518 nm). Use a confocal microscope equipped with suitable lasers and filters to detect the dansyl fluorescence signal [1].

Interpretation and Broader Context of this compound

Understanding the mechanism and limitations of this compound is crucial for interpreting any localization study.

- Mechanism of Action: this compound is a potent and selective competitive inhibitor of Sphingosine Kinase 1 (SphK1), with a reported inhibition constant (Kᵢ) of 3.6 nM [2] [3]. It acts by occupying the lipid-binding pocket of the enzyme, preventing it from processing its natural substrate, sphingosine [2].

- The "Localization Challenge": The standard this compound molecule is a small, non-fluorescent compound. Therefore, its intracellular distribution cannot be directly tracked using optical microscopy techniques like confocal microscopy. The development of Dthis compound specifically solves this problem by adding a fluorescent tag without significantly altering its binding to SphK1 [1].

- Functional Evidence Without Imaging: While direct visualization isn't possible with this compound, its functional intracellular effects are well-documented. For example, in retinal pigment epithelial cells, this compound treatment induced significant morphological changes, including cell retraction and the disassembly of peripheral adhesion proteins like paxillin and talin, which could be rescued by adding S1P [4]. These phenotypic effects confirm its potent intracellular activity.

Key Considerations for Your Experimental Design

- Validate Specificity: The cytosolic signal from Dthis compound is consistent with SphK1 localization, but fluorescence alone does not confirm specific binding. Always include control experiments, such as pre-saturating SphK1 with unlabeled this compound to see if the Dthis compound signal is competitively reduced.

- Cellular Viability: The study on Dthis compound reported that the compound started to show cytotoxicity at concentrations above 62.5 µM in LLC-PK1 cells, which is well above the typical working concentrations for imaging and inhibition [1]. Nonetheless, it is good practice to perform a viability assay to confirm that your chosen staining conditions do not adversely affect your cells.

References

- 1. A Dansyl-Modified Sphingosine Kinase Inhibitor Dthis compound ... [mdpi.com]

- 2. Discovery of Sphingosine Kinase Inhibition by Modified ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the SphK1/S1P/PFKFB3 axis suppresses ... [pmc.ncbi.nlm.nih.gov]

- 4. The SphK1/S1P axis regulates morphology and cell ... [sciencedirect.com]

PF-543 In Vitro Anticancer Activity: Technical Guide for Researchers

Then, I will now begin writing the main body of the guide.

Introduction to PF-543 and Sphingosine Kinase Inhibition

This compound, developed by Pfizer, represents one of the most potent SphK1 inhibitors reported to date, with an impressive enzymatic inhibition constant (Ki) of 3.6 nM [1]. This small molecule inhibitor specifically targets sphingosine kinase 1 (SphK1), a crucial enzyme in the sphingolipid metabolic pathway that converts sphingosine to sphingosine-1-phosphate (S1P). The significance of this targeting lies in the opposing roles of these sphingolipids: sphingosine and ceramide typically promote apoptosis and cell death, whereas S1P exerts pro-survival and proliferative effects [2]. This balance, known as the "S1P/ceramide rheostat," is fundamentally disrupted in many cancers, with SphK1 overexpression observed in numerous malignancies including breast, renal, prostate, and leukemia [1].

The structural design of this compound follows the classic pattern of sphingosine-based inhibitors, comprising three key components: a polar headgroup that mimics the sphingosine amine, a linker region, and a lipophilic tail [1]. This design enables this compound to effectively compete with the natural substrate in the SphK1 binding pocket. From a therapeutic perspective, inhibition of SphK1 by this compound results in intracellular S1P reduction while simultaneously increasing levels of pro-apoptotic ceramide, creating a cellular environment that favors apoptosis over survival [2]. This mechanism positions this compound not only as a valuable research tool for investigating sphingolipid biology but also as a promising template for developing novel anticancer therapeutics aimed at resetting the distorted sphingolipid balance in cancer cells.

Mechanism of Action: SphK1 Inhibition and Downstream Effects

The antiproliferative activity of this compound stems from its highly specific interaction with and inhibition of SphK1, which in turn triggers a cascade of molecular events that ultimately compromise cancer cell viability. Understanding this mechanism requires insight into both the direct enzymatic inhibition and the subsequent downstream effects on cellular signaling pathways.

Direct Enzymatic Inhibition and Structural Basis

This compound functions as a competitive inhibitor that directly targets the lipid-binding pocket of SphK1, effectively blocking the enzyme's ability to phosphorylate its natural substrate, sphingosine [1]. Structural analyses reveal that the inhibitor's design capitalizes on key interactions within the binding site: the polar headgroup participates in hydrogen bonding networks, while the lipophilic tail, particularly the tolyl group, engages in hydrophobic interactions with residues such as Phe173, Leu299, and Leu200 [3]. These specific molecular interactions account for this compound's exceptional potency and selectivity toward SphK1 over other kinase targets. The binding prevents the conversion of sphingosine to S1P, thereby disrupting the sphingolipid equilibrium and initiating a series of pro-death cellular responses [1].

Downstream Molecular Consequences

The primary biochemical consequence of SphK1 inhibition—depletion of intracellular S1P—triggers extensive downstream effects that collectively impair cancer cell survival and proliferation:

Ceramide Accumulation: With S1P production halted, the metabolic balance shifts toward accumulating pro-apoptotic ceramides, creating an intracellular environment that favors programmed cell death [1].

Cell Cycle Arrest: this compound treatment induces G2/M phase arrest in susceptible cancer cells, preventing proper cell division and proliferation [3].

Activation of Cell Death Pathways: The compound promotes both apoptosis and autophagy through multiple mechanisms, including caspase-3 activation, PARP cleavage, and modulation of Bcl-2 family proteins [3].

Redox Imbalance: this compound-induced cytotoxicity is partially mediated through reactive oxygen species (ROS) generation, as evidenced by the protective effect of the ROS scavenger N-acetyl-L-cysteine, which reduced necrotic cell death from 48.6% to 26.3% in squamous cell carcinoma models [1].

Table 1: Key Downstream Effects of this compound-Mediated SphK1 Inhibition

| Effect Category | Specific Molecular Changes | Functional Consequences |

|---|---|---|

| Sphingolipid Modulation | ↓ Intracellular S1P, ↑ Ceramide | Shift toward pro-apoptotic environment |

| Cell Cycle Disruption | G2/M phase arrest | Impaired cellular proliferation |

| Death Pathway Activation | Caspase-3 activation, PARP cleavage | Execution of apoptosis |

| Oxidative Stress | ROS accumulation | Oxidative damage to cellular components |

The following diagram illustrates the coordinated molecular mechanism through which this compound exerts its anticancer effects:

Figure 1: this compound Mechanism of Action: Through SphK1 inhibition, this compound reduces S1P production, leading to ceramide accumulation, ROS generation, and cell cycle arrest, collectively inducing apoptosis and impaired cancer cell survival.

It is important to note that the specific responses to this compound vary considerably across different cancer cell types, influenced by factors such as basal SphK1 expression levels, compensatory mechanisms, and the integrity of apoptotic pathways. This variability explains the differential sensitivity observed across cancer models and underscores the importance of patient stratification strategies for potential SphK1-targeted therapies [1].

Quantitative Evidence of Anticancer Activity

The in vitro efficacy of this compound has been systematically evaluated across diverse cancer models, revealing both its potential and limitations as an anticancer agent. The compound demonstrates variable activity depending on cancer type, with certain malignancies showing marked sensitivity while others exhibit relative resistance. The following comprehensive data synthesis provides researchers with critical benchmarks for evaluating this compound's therapeutic potential.

Table 2: In Vitro Anticancer Activity of this compound Across Cancer Models

| Cancer Type | Cell Line | Experimental Concentration | Observed Effects | Reference |

|---|---|---|---|---|

| Colorectal Cancer | HCT-116, HT-29, DLD-1 | 10 μM | Necrosis induction; Higher vulnerability in high SphK1-expressing HT-29 cells | [1] |

| Head & Neck Squamous Cell Carcinoma | SCC | 25 μM | Decreased viable cells; apoptosis, autophagy, and necrosis (48.6% necrosis reduced to 26.3% with NAC) | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299 | 5-25 μM | Moderate cytotoxicity; derivatives showed improved activity | [3] |

| Pancreatic Cancer | MIA PaCa2, PANC-1 | 20-40 μM | Variable cytotoxic effects; less pronounced than FTY720 | [4] |

The dose-response relationship observed with this compound treatment is particularly important for establishing its pharmacological profile. In head and neck squamous cell carcinoma, this compound (25 μM) decreased the proportion of viable cells in a time- and dose-dependent manner, with evidence of all three cell death pathways—autophagy, apoptosis, and necrosis—confirmed through flow cytometry analysis [1]. Similarly, in colorectal cancer models, HCT-116, HT-29, and DLD-1 cell lines all exhibited necrosis following treatment with this compound at 10 μM, though notably this concentration was 2.5–10-fold higher than required for S1P reduction in cells [1].

A critical observation across multiple studies is the differential sensitivity based on SphK1 expression levels. For instance, the HT-29 colorectal cancer cell line, which expresses the highest SphK1 levels, demonstrated greater vulnerability to this compound treatment than DLD-1 cells, which have the lowest SphK1 expression [1]. This correlation between target expression and drug sensitivity provides a potential biomarker strategy for patient selection in future clinical development.

The metabolic limitations of this compound have also been characterized, with studies indicating its relatively low metabolic stability [3]. This observation has prompted the development of derivative compounds with improved pharmaceutical properties. For example, piperidine-based derivatives (Compounds 2 and 4) demonstrated superior anticancer activity compared to the parent this compound compound, showing enhanced metabolic stability and more potent cytotoxic effects in NSCLC models [3].

When evaluating the sphingolipid modulation by this compound, interesting cell-type specific responses emerge. In pancreatic cancer cells, this compound did not significantly alter ceramide and sphingosine levels but effectively reduced S1P [4]. This pattern contrasts with findings in other cancer models where sphingosine accumulation was observed, suggesting cell-type specific metabolic adaptations to SphK1 inhibition that may influence therapeutic outcomes.

Experimental Protocols for Assessing Anticancer Activity

Robust experimental design is essential for accurately evaluating the anticancer properties of this compound. The following section details standardized methodologies for assessing cell viability, apoptotic activity, and mechanism-specific responses, providing researchers with reproducible protocols for comprehensive compound characterization.

Cell Viability and Proliferation Assays

MTT/MTS Assays: These colorimetric assays measure mitochondrial reductase activity as a proxy for cell viability. Cells are seeded in 96-well plates at optimal densities (e.g., 3 × 10³ cells/well) and incubated overnight for attachment. This compound is then applied across a concentration range (typically 1-100 μM) for 24-72 hours. Following treatment, MTT (0.5 mg/mL) or MTS reagent is added to each well and incubated for 1-4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO or detergent solution, and absorbance is measured at 570 nm (MTT) or 490 nm (MTS). Viability is calculated as percentage relative to vehicle-treated controls [5].

Cell Titer Blue Assay: This fluorometric method offers enhanced sensitivity compared to traditional MTT. After this compound treatment, Cell Titer Blue reagent is added directly to culture media (10% v/v) and incubated for 1-2 hours at 37°C. Fluorescence is measured at 560ex/590em nm. This assay has demonstrated strong correlation with drug dose response, particularly for microtubule-targeting agents like paclitaxel (R² = 0.9) [6].

Clonogenic Assay: This method evaluates long-term reproductive viability following transient this compound exposure. Cells are seeded at low density (e.g., 1 × 10³ cells/well in 6-well plates) and treated with this compound (5-10 μM) for 24-48 hours. The medium is then replaced with drug-free medium, and cells are cultured for 10-14 days with medium changes every 2-3 days. Resulting colonies are fixed with glutaraldehyde or methanol, stained with crystal violet (0.1%), and counted. This assay provides information about the self-renewal capacity of cancer cells after drug insult [3].

Apoptosis and Cell Death Analysis

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. Following this compound treatment, cells are collected, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially according to manufacturer instructions, followed by incubation in the dark for 15 minutes. Analysis is performed using flow cytometry within 1 hour, quantifying the percentage of cells in each death category [3].

Bodipy-FL-Cystine (BFC) Assay: This innovative approach measures early apoptosis through cystine/glutamate antiporter (xCT) activity, which increases under cellular stress. After this compound treatment, cells are incubated with 1 nM BFC for 30 minutes at 37°C. The fluorescent signal is quantified by flow cytometry or fluorescence microscopy. This method has demonstrated excellent correlation (R² = 0.7-0.9) with traditional apoptosis assays and offers the advantage of detecting early apoptotic events before membrane phospholipid flip-flop occurs [6].

Caspase Activation Assays: Caspase-3 activity serves as a key executioner caspase in apoptosis. Following this compound treatment, cells are lysed and incubated with caspase-specific fluorogenic substrates (e.g., DEVD-AFC for caspase-3). Cleavage releases the fluorochrome, which is quantified using a fluorescence plate reader. Alternatively, Western blot analysis can detect caspase-3 cleavage and PARP cleavage, providing complementary evidence of apoptotic pathway activation [3].

Sphingolipid Profiling

Comprehensive sphingolipid analysis is crucial for confirming this compound's mechanism of action. Liquid chromatography-mass spectrometry (LC-MS) methods enable quantification of sphingosine, S1P, and ceramide species. Following this compound treatment, lipids are extracted using methanol/chloroform mixtures with addition of internal standards. Analysis is typically performed using reverse-phase chromatography coupled to tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This approach allows researchers to verify the expected decrease in S1P and monitor accompanying changes in related sphingolipid species [4].

The experimental workflow below outlines the key steps in evaluating this compound's anticancer activity:

Figure 2: Experimental Workflow for this compound Evaluation: Comprehensive assessment of this compound's anticancer activity requires multiple complementary approaches, including viability assays, apoptosis detection, sphingolipid profiling, and cell cycle analysis.

For researchers employing these assays, it is recommended to implement a combination approach rather than relying on a single method. Studies have demonstrated that the combination of Cell Titer Blue spectroscopy and BFC flow cytometry assays provides accurate distinction between live and apoptotic cells independent of the drug's mechanism of action [6]. This multi-modal assessment strategy ensures comprehensive characterization of this compound's anticancer activity and minimizes artifacts that can occur with any single methodology.

Research Implications and Future Directions

The accumulating in vitro evidence for this compound's anticancer activity, while promising, reveals several challenges that must be addressed through continued research. A primary observation across multiple studies is the disconnect between this compound's potent enzymatic inhibition (Ki = 3.6 nM) and its more variable cellular efficacy, which often requires micromolar concentrations to achieve significant cytotoxicity [1]. This apparent paradox may be explained by several factors, including cellular uptake limitations, compensatory mechanisms such as upregulation of SphK2 activity, or the complex dynamics of sphingolipid metabolism that may buffer against S1P reduction.

The metabolic instability of this compound represents another significant limitation for its direct therapeutic application [4]. Research indicates that the benzenesulfonyl tail structure of this compound is particularly susceptible to metabolic degradation, prompting investigations into structural analogs with improved pharmacokinetic properties. Notably, the development of triazole-based derivatives has demonstrated enhanced metabolic stability while maintaining SphK1 inhibitory activity, suggesting a promising path forward for this chemical series [4].

From a translational perspective, several strategic approaches have emerged to enhance the therapeutic potential of SphK1 inhibition:

Rational Combination Therapies: this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents. For instance, the dual SphK1/2 inhibitor SKI-II has shown enhanced efficacy with temozolomide at sublethal doses in glioblastoma cell lines [1]. Similarly, safingol (another SphK inhibitor) has demonstrated effectiveness in combination with cisplatin in Phase 1 clinical trials against glioma [1].

Structural Optimization: Recent efforts have focused on modifying this compound's structure to improve both potency and drug-like properties. The synthesis of dimer derivatives with piperidine head groups has yielded compounds with superior anticancer activity compared to the parent this compound, demonstrating enhanced metabolic stability and improved efficacy in NSCLC xenograft models [3].

Patient Stratification Strategies: The correlation between SphK1 expression levels and this compound sensitivity suggests that tumors with high SphK1 expression may represent the most responsive population [1]. This biomarker-based approach could significantly improve clinical trial success rates by enriching for patients most likely to benefit from SphK1-targeted therapies.

The growing understanding of sphingolipid biology in cancer resistance further underscores the potential value of SphK1 inhibitors like this compound. Elevated S1P levels have been implicated in multiple resistance mechanisms, including upregulation of drug efflux transporters, activation of pro-survival pathways, and induction of epithelial-mesenchymal transition [2]. Consequently, this compound and its derivatives may find application not only as direct anticancer agents but also as resistance-modifying compounds when combined with established chemotherapeutics.

Conclusion

References

- 1. Discovery of Sphingosine Kinase Inhibition by Modified ... [pmc.ncbi.nlm.nih.gov]

- 2. The emerging roles of sphingosine 1-phosphate and ... [cancerci.biomedcentral.com]

- 3. Novel Dimer Derivatives of this compound as Potential Antitumor ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of PP2A-Activating this compound Derivatives and ... [pmc.ncbi.nlm.nih.gov]

- 5. Bioassays for anticancer activities [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of cell-based assays to quantify treatment ... [nature.com]

Structural Basis of SphK1 Inhibition by PF-543

PF-543 is recognized as one of the most potent and selective SphK1 inhibitors discovered to date, with a reported Ki value of 4.3 nM and over 100-fold selectivity for SphK1 over the SphK2 isoform [1]. Its mechanism is characterized by a substrate-competitive binding mode.

Key Structural Features and Binding Interactions:

| Feature | Description | Structural Role & Interaction |

|---|---|---|

| Overall Conformation | Adopts a bent, "U-shaped" conformation [1] | Mimics the natural substrate sphingosine within the enclosed, hydrophobic lipid-binding pocket. |

| Polar Head Group | (R)-2-(hydroxymethyl)pyrrolidine [1] | Binds near the ATP (\gamma)-phosphate site; forms critical hydrogen bonds with the side chain of Asp264. |

| Central Aromatic Linker | Methyl-substituted aromatic ring with ether linkage [1] | Stabilized by edge-on (π-π stacking) interactions with Phe259 and Phe389; methyl group packs against Leu385/Leu286. |

| Lipophilic Tail | Terminal phenylsulfonylmethyl phenyl group [2] [1] | Occupies a deep hydrophobic sub-pocket lined by Phe374, Leu347, Leu354, and Leu405; interaction with Phe374 is a key determinant for SphK1 selectivity. |

The following diagram illustrates the core experimental workflow used in computational studies of this compound and its analogs, integrating virtual screening, docking, and molecular dynamics:

Computational drug discovery workflow for SphK1 inhibitors.

Computational Methodologies and Key Findings

Virtual Screening and Docking: Structure-based virtual screening (VS) is a primary method for identifying novel this compound-like inhibitors. Studies typically use the crystal structure of SphK1 in complex with this compound (PDB ID: 4V24) [3]. The docking protocol is first validated by re-docking this compound to reproduce its crystallized pose, with a successful validation indicated by a root-mean-square deviation (RMSD) of the ligand heavy atoms below 2.0 Å [3]. A Tanimoto similarity threshold of 80% relative to this compound can be applied to filter a large database (e.g., PubChem), yielding over 1,000 initial compounds [2].

Molecular Dynamics (MD) Simulations: MD simulations are crucial for assessing the stability of the protein-ligand complex and understanding binding modes beyond static docking. A typical protocol involves:

- Software: GROMACS [2] [4] or Desmond.

- Force Field: AMBER99SB [4] or CHARMM36.

- Simulation Time: Ranging from 50 nanoseconds (ns) to 200 ns, with some advanced studies running several microseconds (µs) [2] [4].

- System Setup: The complex is solvated in an explicit water model (e.g., TIP3P) and neutralized with ions, followed by energy minimization and equilibration before the production run.

Principal Component Analysis (PCA) and Free Energy Landscapes: PCA is performed on the MD trajectories to capture the essential large-scale motions of the protein. The first few principal components (PC1 and PC2) often account for a major fraction (e.g., ~70-85%) of the total conformational variance [2]. The free energy landscape (FEL) is then constructed as a function of these principal components to identify low-energy, stable conformations of the protein-ligand complex [2].

Detailed Experimental Protocols

Molecular Docking Workflow with AutoDock Vina:

- Protein Preparation: Obtain the SphK1 crystal structure (e.g., PDB: 4V24). Remove crystallographic water molecules and the native this compound ligand. Add polar hydrogen atoms and compute Gasteiger charges [3].

- Ligand Preparation: Draw or obtain the 3D structure of the ligand. Perform energy minimization (e.g., using the MMFF94 force field) and convert the file to PDBQT format [3].

- Grid Box Definition: Define the search space centered on the active site. Use the coordinates of the native ligand (e.g., X: -25.932, Y: 9.521, Z: -13.531 for 4V24) and set an appropriate grid box size (e.g., 20x20x20 ų) [3].

- Docking Execution: Run the docking calculation using AutoDock Vina in PyRx. Set the exhaustiveness value to 8 (default) or higher for improved accuracy.

- Post-docking Analysis: Analyze the top-scoring poses. Use software like Discovery Studio or PyMOL to visualize hydrogen bonds, hydrophobic interactions, and (\pi)-(\pi) stacking.

Molecular Dynamics Simulation Protocol (GROMACS):

- System Setup: Use the docked complex. Solvate the protein-ligand system in a cubic water box (e.g., using the SPC water model) with a minimum 1.0 nm distance between the protein and the box edge. Add ions (e.g., Na⁺/Cl⁻) to neutralize the system's charge and achieve a physiological salt concentration (e.g., 0.15 M NaCl).

- Energy Minimization: Minimize the energy of the system using the steepest descent algorithm until the maximum force is below a threshold (e.g., 1000 kJ/mol/nm) to remove steric clashes.

- Equilibration:

- NVT Ensemble: Equilibrate the system for 100-500 ps at the target temperature (e.g., 310 K) using a thermostat (e.g., Berendsen or Nosé-Hoover).

- NPT Ensemble: Equilibrate the system for 100-500 ps at the target pressure (e.g., 1 bar) using a barostat (e.g., Berendsen or Parrinello-Rahman).

- Production MD: Run the final production simulation for a defined time (e.g., 50-200 ns) with a 2-fs time step. Employ the LINCS algorithm to constrain bond lengths involving hydrogen.

- Trajectory Analysis: Analyze the saved trajectories (e.g., every 10 ps) for:

- Root-mean-square deviation (RMSD) of the protein backbone and ligand.

- Root-mean-square fluctuation (RMSF) of protein residues.

- Number and stability of hydrogen bonds.

- Radius of gyration (Rg).

- Molecular interactions over time.

Selectivity and Inhibitor Design Strategies

The following diagram visualizes the key structural differences in the lipid-binding pockets of SphK1 and SphK2 that are exploited for selective inhibitor design:

Structural basis for SphK1/SphK2 inhibitor selectivity.

Exploiting Selectivity Determinants: The design of selective inhibitors hinges on three key residue differences in the lipid-binding pocket [5] [1]:

- Phe288 (SphK1) / Cysteine (SphK2)

- Ile174 (SphK1) / Valine (SphK2)

- Met272 (SphK1) / Leucine (SphK2)

These substitutions make the SphK2 binding site larger. This compound achieves its >100-fold selectivity for SphK1 primarily through optimal packing of its terminal phenyl ring against Phe374 (Phe288 in SphK1a numbering) [1]. Introducing bulkier substituents that can fill the additional space in the SphK2 pocket (e.g., by accommodating a Cys residue instead of a Phe) is a documented strategy for developing SphK2-selective inhibitors [1].

Fragment-Based and Scaffold-Hopping Design: Novel inhibitor scaffolds are explored to move beyond sphingosine-like structures. For instance, quinoline-5,8-dione derivatives have been developed using a fragment-based approach, incorporating structural elements from this compound (like the pyrrolidine head group) to engage in critical hydrogen bonding within the SphK1 active site [6]. Virtual screening of natural product libraries has also identified compounds like CNP0296172 and CNP0380570, which demonstrate higher calculated binding affinity for SphK1 than this compound in silico [3].

Therapeutic Applications and Research Limitations

Therapeutic Potential: this compound has shown promising biological effects in preclinical models, validating SphK1 as a therapeutic target. Key findings include:

- Cancer: this compound induces cell autophagy, apoptosis, and necrosis in head and neck squamous cell carcinoma (HNSCC) and demonstrates cytotoxic effects in colorectal cancer cells [7]. In vivo studies using HCT-116 tumor-bearing mice showed significant tumor shrinkage and prolonged survival upon this compound administration [6].

- Cardioprotection: In a mouse model of pulmonary arterial hypertension (PAH), this compound administration reduced right ventricular hypertrophy. This protective effect was associated with reduced cardiomyocyte apoptosis, downregulation of p53, and upregulation of the antioxidant transcription factor Nrf-2 [8].

Limitations of this compound in Research and Therapy: Despite its potent enzymatic inhibition, this compound has limitations that hinder its clinical translation:

- Cellular Potency Gap: Effective reduction of intracellular S1P levels and induction of cell death often require concentrations (~10-25 µM) that are 1,000-fold higher than its enzymatic Ki (~4 nM) [6] [7]. This is potentially due to efficient compensatory mechanisms, off-target effects, or poor cellular accumulation.

- Substrate Activity: this compound can act as a weak substrate for SphK1, being phosphorylated at a low rate. This consumption of the inhibitor could diminish its effective intracellular concentration [1].

- Pharmacokinetics: Rapid metabolism and clearance in vivo limit its utility as a systemic drug [8].

References

- 1. Crystal Structure of Sphingosine Kinase 1 with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PF543-like compound, a promising sphingosine kinase 1 ... [sciencedirect.com]

- 3. Molecular docking analysis of sphingosine kinase 1 ... [pmc.ncbi.nlm.nih.gov]

- 4. Investigate the potential inhibitors of sphingosine kinase 1 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the binding mechanism of sphingosine kinase ... [sciencedirect.com]

- 6. Discovery of Sphingosine Kinase Inhibition by Modified ... [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the molecular interplay of sphingosine kinase 1 ... [jmhg.springeropen.com]

- 8. Effect of the sphingosine kinase 1 selective inhibitor, PF- ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Assessing Cancer Cell Viability Using PF-543 Sphingosine Kinase 1 Inhibitor

Introduction to PF-543 and Its Therapeutic Potential

This compound, also known chemically as (R)-(1-(4-((3-Methyl-5-(phenylsulfonylmethyl)phenoxy)methyl)benzyl)-pyrrolidin-2-yl)methanol, represents a highly selective inhibitor of sphingosine kinase 1 (SPHK1) with demonstrated potency in the nanomolar range. This small molecule inhibitor specifically targets the sphingolipid signaling pathway by competitively inhibiting SPHK1, the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). The sphingosine-1-phosphate signaling axis has emerged as a critical regulator in cancer progression, with S1P promoting cell proliferation, survival, and migration while SPHK1 is frequently overexpressed in numerous cancer types. By modulating this key signaling pathway, this compound has shown significant therapeutic potential across various cancer models, including ovarian, colorectal, and head and neck squamous cell carcinomas, as well as in overcoming chemoresistance mechanisms.

The growing body of research indicates that this compound exerts its anticancer effects through multiple mechanisms, including induction of apoptosis, necrosis, and autophagy, while also sensitizing cancer cells to conventional chemotherapeutic agents. As sphingosine kinase 1 has been implicated in the development of resistance to platinum-based chemotherapy and other targeted therapies, this compound represents both a valuable research tool for investigating sphingolipid signaling and a promising therapeutic candidate for combination treatment strategies. These application notes provide detailed methodologies for assessing the effects of this compound on cancer cell viability, enabling researchers to reliably evaluate its efficacy across different experimental models.

This compound Anticancer Applications and Efficacy Profiles

Established Anticancer Effects

Extensive preclinical investigations have demonstrated that This compound exhibits broad anticancer activity across diverse cancer types through multiple mechanisms of action. In head and neck squamous cell carcinoma (HNSCC), this compound treatment resulted in significant reduction of cell viability in a time- and dose-dependent manner, with only 19.8% of Ca9-22 cells and 26.7% of HSC-3 cells remaining viable after treatment with 25 μM this compound for 72 hours [1]. Flow cytometry analysis revealed that this compound induces both apoptosis and necrosis in HNSCC cells, with the proportion of necrotic cells increasing to 30.4% in Ca9-22 cells and 29.4% in HSC-3 cells following treatment [1]. Additionally, this compound was found to induce autophagy in these cancer cells, as evidenced by granular accumulation of LC3 and conversion from LC3-I to LC3-II, which represents a potential survival mechanism that can be targeted to enhance cytotoxicity [1].